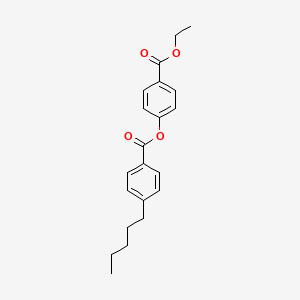![molecular formula C22H44N6O2 B14366124 N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide CAS No. 90267-27-9](/img/structure/B14366124.png)
N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide is a chemical compound that features two piperazine rings attached to a decanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide typically involves the reaction of decanediamide with 4-methylpiperazine. The process can be carried out under various conditions, but a common method involves the use of a solvent such as methanol or ethanol, with the reaction mixture being stirred at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control can enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine rings can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials
Mecanismo De Acción
The mechanism by which N1,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide exerts its effects involves its interaction with specific molecular targets. The piperazine rings can interact with various enzymes and receptors, potentially modulating their activity. This interaction can influence biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide is unique due to its specific structure, which allows for versatile applications in various fields. Its dual piperazine rings provide multiple sites for chemical modification, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
90267-27-9 |
|---|---|
Fórmula molecular |
C22H44N6O2 |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
N,N'-bis[(4-methylpiperazin-1-yl)methyl]decanediamide |
InChI |
InChI=1S/C22H44N6O2/c1-25-11-15-27(16-12-25)19-23-21(29)9-7-5-3-4-6-8-10-22(30)24-20-28-17-13-26(2)14-18-28/h3-20H2,1-2H3,(H,23,29)(H,24,30) |
Clave InChI |
FWVPXOIVRACAKT-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CNC(=O)CCCCCCCCC(=O)NCN2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Methylenebis[2-(nonyloxy)benzene]](/img/structure/B14366042.png)
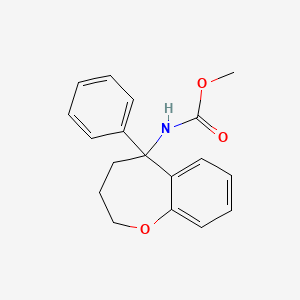
![4-[1-(Acetyloxy)ethenyl]phenyl butanoate](/img/structure/B14366060.png)
![Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B14366062.png)
![2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one](/img/structure/B14366073.png)
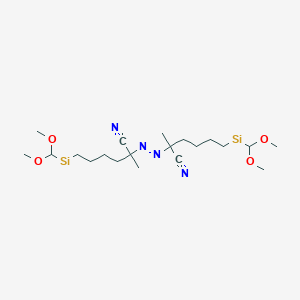

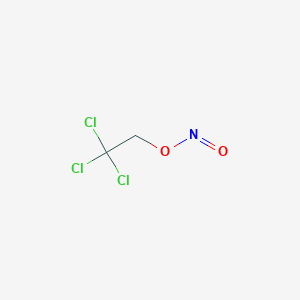
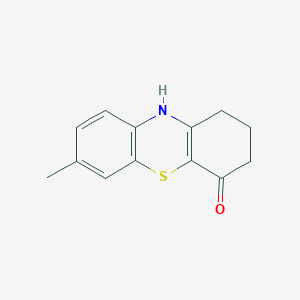
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
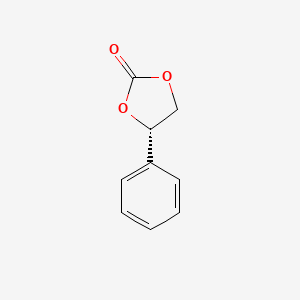
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)
